3-[1-(Adamantane-1-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione
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Overview
Description
3-[1-(Adamantane-1-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione is a complex organic compound that features a piperidine ring, an adamantane moiety, and an imidazolidine-2,4-dione structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Adamantane-1-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the adamantane-1-carbonyl chloride. This intermediate is then reacted with piperidine to form the adamantane-1-carbonylpiperidine derivative. The final step involves the cyclization of this intermediate with imidazolidine-2,4-dione under specific conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
3-[1-(Adamantane-1-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
3-[1-(Adamantane-1-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Mechanism of Action
The mechanism of action of 3-[1-(Adamantane-1-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to enhance the stability and bioavailability of compounds, while the piperidine and imidazolidine-2,4-dione structures contribute to its biological activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds with a piperidine ring, such as piperine and piperidine-based pharmaceuticals.
Adamantane Derivatives: Compounds containing the adamantane moiety, such as amantadine and memantine.
Imidazolidine-2,4-dione Derivatives: Compounds with the imidazolidine-2,4-dione structure, such as hydantoin derivatives.
Uniqueness
3-[1-(Adamantane-1-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione is unique due to the combination of these three distinct structural elements, which confer specific chemical and biological properties that are not found in other compounds.
Properties
IUPAC Name |
3-[1-(adamantane-1-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c23-16-11-20-18(25)22(16)15-1-3-21(4-2-15)17(24)19-8-12-5-13(9-19)7-14(6-12)10-19/h12-15H,1-11H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQALBMLQLNEJRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CNC2=O)C(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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